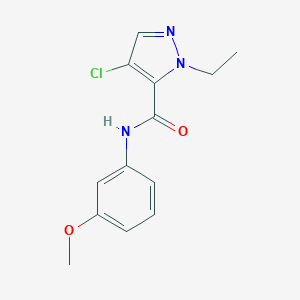
4-chloro-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is commonly referred to as CEP-26401 and is known for its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of CEP-26401 is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. By inhibiting COX-2, CEP-26401 can reduce inflammation and pain.
Biochemical and Physiological Effects:
CEP-26401 has been found to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, CEP-26401 has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using CEP-26401 in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Additionally, CEP-26401 has been extensively studied, and its effects have been well-documented. However, one limitation of using CEP-26401 is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of CEP-26401. One potential area of research is the development of new derivatives of CEP-26401 that exhibit improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of CEP-26401 and its potential therapeutic applications. Furthermore, the safety and toxicity of CEP-26401 need to be further investigated to determine its potential use in clinical settings.
Conclusion:
In conclusion, CEP-26401 is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. It exhibits anti-inflammatory and analgesic properties and has been investigated for its potential use in the treatment of various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CEP-26401 have been discussed in this paper. Further research is needed to fully understand the potential of CEP-26401 as a therapeutic agent.
Méthodes De Synthèse
The synthesis of CEP-26401 involves several steps, including the reaction of 3-methoxybenzaldehyde with ethyl acetoacetate to form 3-ethoxy-1-(3-methoxyphenyl)but-2-en-1-one. This intermediate is then reacted with hydrazine hydrate to form 4-chloro-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide. The final product is obtained after purification and isolation.
Applications De Recherche Scientifique
CEP-26401 has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic properties and has been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Nom du produit |
4-chloro-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide |
|---|---|
Formule moléculaire |
C13H14ClN3O2 |
Poids moléculaire |
279.72 g/mol |
Nom IUPAC |
4-chloro-2-ethyl-N-(3-methoxyphenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H14ClN3O2/c1-3-17-12(11(14)8-15-17)13(18)16-9-5-4-6-10(7-9)19-2/h4-8H,3H2,1-2H3,(H,16,18) |
Clé InChI |
WNPNAYKNHRBPDK-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)Cl)C(=O)NC2=CC(=CC=C2)OC |
SMILES canonique |
CCN1C(=C(C=N1)Cl)C(=O)NC2=CC(=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(3,4-dichlorophenoxy)acetyl]-1,3-dimethyl-1H-pyrazole-5-carbohydrazide](/img/structure/B213894.png)


![N-[4-(aminosulfonyl)phenyl]-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B213900.png)
methanone](/img/structure/B213901.png)

![4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B213905.png)
![3-amino-6-(difluoromethyl)-N-(2,4-dimethylphenyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B213906.png)
![N-(3,4-dichlorophenyl)-N'-[1-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-yl]urea](/img/structure/B213908.png)
![3-(4-{[4-(2-Furoyl)piperazin-1-yl]carbonyl}quinolin-2-yl)phenyl isopropyl ether](/img/structure/B213909.png)
![4-chloro-1,5-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B213912.png)


![3-amino-N-(3,4-dimethoxyphenyl)-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B213917.png)